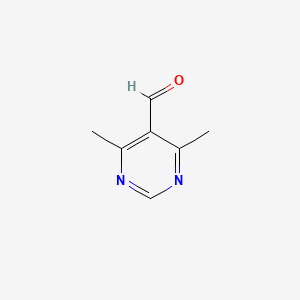

4,6-Dimethylpyrimidine-5-carbaldehyde

Description

Overview of Pyrimidine (B1678525) Chemistry and Heterocyclic Importance

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. chemistrysteps.com This structural feature imparts unique physicochemical properties and reactivity, making them indispensable in numerous scientific fields. The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry, where they form the structural basis for a vast array of pharmaceuticals. chemistrysteps.commtroyal.ca They are also integral to agrochemicals, veterinary products, and materials science. smolecule.com The presence of heteroatoms like nitrogen, oxygen, and sulfur influences the electronic distribution within the ring, affecting properties such as aromaticity, basicity, and the potential for hydrogen bonding.

Among the diverse families of heterocyclic compounds, pyrimidine holds a position of exceptional importance. sigmaaldrich.com Pyrimidine is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3 of the ring. ambeed.comwikipedia.org This arrangement defines the fundamental structure of several biologically crucial molecules. The most prominent examples are the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). sigmaaldrich.comambeed.comwikipedia.org Beyond its role in genetics, the pyrimidine scaffold is found in essential vitamins like thiamine (B1217682) (Vitamin B1) and in a multitude of synthetic drugs. researchgate.net The de novo biosynthesis of pyrimidines begins with simple molecules like carbamoyl (B1232498) phosphate (B84403) and aspartate, underscoring their fundamental role in cellular metabolism. sigmaaldrich.comresearchgate.net The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse biological activities. researchgate.netnih.gov

The Role of Pyrimidine Carbaldehydes in Organic Synthesis and Chemical Biology

Pyrimidine carbaldehydes are a subclass of pyrimidines that feature a formyl group (-CHO) attached to the pyrimidine ring. This aldehyde functionality makes them highly valuable intermediates in organic synthesis. The aldehyde group is a reactive handle that can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, the aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions like the aldol (B89426) or Claisen-Schmidt reactions. mdpi.com

One of the common methods for introducing a formyl group onto an electron-rich aromatic ring, such as a substituted pyrimidine, is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.org This reaction typically employs a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic species known as the Vilsmeier reagent, which then formylates the aromatic substrate. chemistrysteps.comwikipedia.org

In the realm of chemical biology and medicinal chemistry, pyrimidine carbaldehydes serve as key building blocks for the synthesis of bioactive molecules. Their derivatives have been investigated for a range of therapeutic applications, including as antifungal and antiviral agents. The aldehyde group can be crucial for the biological activity of a molecule, potentially forming covalent bonds with biological nucleophiles, such as amino acid residues in the active site of an enzyme. For example, derivatives of 4,6-diaminopyrimidine-5-carbaldehyde (B19820) have been explored as inhibitors of various enzymes.

Structural Context of 4,6-Dimethylpyrimidine-5-carbaldehyde (B6153114) within the Pyrimidine Family

This compound is a specific derivative of pyrimidine characterized by the presence of two methyl groups at positions 4 and 6, and a carbaldehyde (formyl) group at position 5 of the pyrimidine ring. The core of this molecule is the 4,6-dimethylpyrimidine (B31164) scaffold. The methyl groups at the 4 and 6 positions are known to be 'active' due to their position relative to the ring nitrogen atoms. stackexchange.com This means the protons on these methyl groups can be relatively acidic and can participate in condensation reactions. stackexchange.com

The introduction of the carbaldehyde group at the C5 position further enhances the synthetic utility of the 4,6-dimethylpyrimidine scaffold. This electron-withdrawing group influences the reactivity of the pyrimidine ring. The combination of the electron-donating methyl groups and the electron-withdrawing aldehyde group creates a unique electronic environment within the molecule.

The synthesis of related pyrimidine-5-carbaldehydes, such as those with chloro or amino substituents, often involves multi-step processes. For example, 4,6-dichloropyrimidine-5-carbaldehyde (B460487) can be synthesized from 4,6-dihydroxypyrimidine (B14393) via a Vilsmeier-Haack type reaction using phosphorus oxychloride and DMF. mdpi.com This dichloro-derivative can then undergo nucleophilic substitution reactions to introduce other functional groups. mdpi.com While specific synthetic details for this compound are not widely documented in readily available literature, its synthesis would likely involve the formylation of 4,6-dimethylpyrimidine or a related precursor. The starting material, 4,6-dimethylpyrimidine, is a known compound. sigmaaldrich.comlpnu.ua

The structural features of this compound make it a versatile precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. For instance, pyrimidine carbaldehydes are used in the synthesis of pyrazolopyrimidines and other fused systems that have shown potential as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). rjpbr.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-7(3-10)6(2)9-4-8-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUJMWFGKLOGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethylpyrimidine 5 Carbaldehyde and Its Analogs

Direct Formylation Approaches to the Pyrimidine (B1678525) Nucleus

Direct formylation involves the introduction of a formyl (-CHO) group onto the pyrimidine ring, typically at an electron-rich position. The Vilsmeier-Haack reaction is the most prominent method, though other strategies exist.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govresearchgate.netijpcbs.com The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. organic-chemistry.orgchemistrysteps.comwikipedia.org This reagent then attacks the electron-rich pyrimidine ring, and subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. organic-chemistry.orgwikipedia.org

The reaction is generally effective for pyrimidine systems that are sufficiently activated with electron-donating groups. chemistrysteps.com For instance, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack method has been studied to produce 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com In this specific synthesis, the reaction conditions were optimized by comparing various solvents. mdpi.com The use of DMF as the solvent resulted in the highest yield and a shorter reaction time compared to other solvents like benzene, o-xylene, and dichloroethane. mdpi.com It was noted that under these conditions, formylation occurred at the 5-position without the substitution of the hydroxyl groups for chlorine atoms, a side reaction sometimes observed in similar substrates. mdpi.com

However, the success of the Vilsmeier-Haack reaction is substrate-dependent. Attempts to formylate certain complex pyrimidine derivatives, such as specific pyrrole-fused phenylaminopyrimidines, under classical Vilsmeier-Haack conditions (POCl₃/DMF) have been reported to be unsuccessful, highlighting the limitations of this approach. mdpi.com

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| N,N-Dimethylformamide (DMF) | 5 | 61 |

| o-Xylene | 6 | 45 |

| Benzene | 6 | 32 |

| Dichloroethane | 7 | 28 |

Beyond the Vilsmeier-Haack reaction, other methods can be employed to introduce a formyl group onto a pyrimidine ring. One notable alternative involves the ortho-metalation of the pyrimidine ring followed by quenching with a formylating agent. researchgate.netacs.org For example, the formylation of 4-chloro-6-dialkylaminopyrimidines at the 5-position has been achieved using lithium diisopropylamide (LDA) as a strong base to deprotonate the ring, followed by the introduction of a formyl group. researchgate.net This directed metalation approach can be a useful alternative, particularly for substrates that are not amenable to the Vilsmeier-Haack conditions. researchgate.net

Another strategy involves the transformation of other functional groups into an aldehyde. A common precursor is a nitrile group, which can be reduced to an aldehyde. researchgate.net For instance, 4-aminopyrimidine-5-carbonitriles can be reduced to the corresponding 4-aminopyrimidine-5-carbaldehydes. researchgate.net

Pyrimidine Ring Construction Featuring the Carbaldehyde Moiety

An alternative to direct formylation is the construction of the pyrimidine ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms, with one of the building blocks incorporating the aldehyde functionality (or a protected version thereof).

The most common and widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon, 1,3-bifunctional component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), amidines, or guanidine. bu.edu.eg To synthesize a pyrimidine with a 5-carbaldehyde group, the 1,3-dicarbonyl precursor would need to be appropriately substituted at its central carbon atom.

Various catalysts, including iron(II) complexes, can be used to promote the cyclization of saturated carbonyl compounds with amidines to form pyrimidine derivatives. organic-chemistry.org The synthesis can also proceed from diverse starting materials. For example, pyrimidine derivatives can be formed from 1,3-diaminopropane (B46017) and carboxylic acids, or from the reaction of β-enaminonitrile intermediates with reagents like carbon disulfide. researchgate.net Additionally, metal-catalyzed one-pot procedures using β-dicarbonyl compounds and cyanogen (B1215507) have been developed. unipd.it Fused pyrimidines can also be synthesized from ortho-aminobenzylamine derivatives or their heterocyclic analogs. yu.edu.jo

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly efficient for synthesizing complex molecules like pyrimidines. rsc.orgnih.gov The Biginelli reaction is a classic and powerful three-component condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction typically involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgnih.gov

The aldehyde component directly provides the substituent at the 4-position of the resulting dihydropyrimidine (B8664642) ring. wikipedia.org To obtain the target 4,6-dimethylpyrimidine-5-carbaldehyde (B6153114) skeleton, a variation of the Biginelli reaction or a similar MCR would be required, where the components are chosen to yield the desired substitution pattern. For example, a three-component condensation of an aromatic aldehyde, urea/thiourea, and barbituric acid has been used to synthesize pyrimido[4,5-d]pyrimidine (B13093195) derivatives. jocpr.com Researchers have explored four-component Biginelli reactions, which allow for the introduction of additional functional groups. biomedres.us The efficiency of the Biginelli reaction can be enhanced by using various catalysts, such as Tris(pentafluorophenyl)borane, which is compatible with acid-sensitive protecting groups and allows for excellent yields. ias.ac.in

| Aldehyde (Component 1) | 1,3-Dicarbonyl (Component 2) | Urea/Thiourea (Component 3) | Yield (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | Ethyl acetoacetate | Urea | 95 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 96 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 94 |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Urea | 90 |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | 94 |

| Furfural | Ethyl acetoacetate | Urea | 92 |

Functionalization of Pre-existing Pyrimidine Scaffolds

A third major synthetic route involves starting with a pre-formed pyrimidine ring, such as 4,6-dimethylpyrimidine (B31164), and introducing the 5-carbaldehyde group through functionalization reactions.

One primary method is the oxidation of a methyl group at the 5-position. However, in the case of 4,6-dimethylpyrimidine, the target is the functionalization of the C5-H bond. An alternative is the functionalization of the existing methyl groups at the 4- and 6-positions. These methyl groups are considered 'active' because they are attached to a π-deficient heterocyclic ring, making their protons acidic enough to be removed by a base. stackexchange.com This allows for aldol-type condensation reactions with aldehydes, leading to the formation of styrylpyrimidines. stackexchange.com

Another approach is the direct oxidation of a methyl group on an aromatic ring to an aldehyde, which can be achieved through methods like photooxidation using a suitable catalyst. google.com Alternatively, a methyl group can be first converted to a hydroxymethyl group, which is then oxidized to the corresponding carbaldehyde using reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). researchgate.net

Oxidative Transformations of Methyl-Substituted Pyrimidines

A direct and effective method for the synthesis of pyrimidine carbaldehydes involves the oxidation of a methyl group attached to the pyrimidine ring. The Riley oxidation, which employs selenium dioxide (SeO₂), is a notable example of this transformation. thieme-connect.comaminer.cn This method allows for the conversion of methylpyrimidines into their corresponding pyrimidine-4-carbaldehydes. thieme-connect.comaminer.cn While this specific example relates to the 4-position, the principle is a key oxidative strategy for methyl-substituted pyrimidines.

The general reaction involves heating the methylpyrimidine with selenium dioxide in a suitable solvent, such as dioxane or a mixture of dioxane and water. The formyl group, once installed, serves as a versatile chemical handle for further modifications, enabling the generation of alkynyl, cyano, or oxazol-5-yl substituents. thieme-connect.com

Beyond direct oxidation, other classical formylation methods are crucial for accessing pyrimidine aldehydes. The Vilsmeier-Haack reaction, for instance, is a widely used and efficient method for introducing a formyl group onto electron-rich aromatic and heterocyclic systems. mdpi.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgnih.gov The reaction has been successfully applied to pyrimidine systems, such as the formylation of 2-methylpyrimidine-4,6-diol at the 5-position. mdpi.com The Reimer-Tiemann reaction represents another, albeit less common, route for the synthesis of pyrimidine-5-carboxaldehydes. acs.org

| Method | Reagents | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Riley Oxidation | Selenium dioxide (SeO₂) | Methyl-substituted pyrimidines | Direct oxidation of a methyl group to an aldehyde. | thieme-connect.com, aminer.cn |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich pyrimidines (e.g., hydroxy-substituted) | Formylation of the pyrimidine ring itself. Versatile and widely used for heterocycles. | mdpi.com, organic-chemistry.org, nih.gov |

| Reimer-Tiemann Reaction | Chloroform, base | Hydroxy-substituted pyrimidines | A classic method for ortho-formylation of phenols, applicable to activated pyrimidines. | acs.org |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine-5-carbaldehydes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic systems like pyrimidines. nih.gov The presence of electronegative nitrogen atoms in the pyrimidine ring withdraws electron density, making it susceptible to attack by nucleophiles. This effect is further enhanced by the presence of strong electron-withdrawing groups, such as the aldehyde group at the C-5 position.

The generally accepted mechanism for SNAr on activated aryl halides proceeds through a two-step addition-elimination sequence. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

However, recent computational and experimental studies suggest that for many SNAr reactions, particularly on heterocycles with good leaving groups like chlorine or bromine, the reaction may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step without a discrete intermediate. nih.gov

For a substrate like 4-chloro-6-methylpyrimidine-5-carbaldehyde, the electron-withdrawing aldehyde group would significantly activate the C-4 position for substitution by a wide range of nucleophiles.

| Substrate Model | Nucleophile | Potential Product | Significance |

|---|---|---|---|

| 4-Chloro-6-methylpyrimidine-5-carbaldehyde | RO⁻ (Alkoxides) | 4-Alkoxy-6-methylpyrimidine-5-carbaldehyde | Introduction of ether linkages. |

| R₂NH (Amines) | 4-(Dialkylamino)-6-methylpyrimidine-5-carbaldehyde | Formation of amino-substituted pyrimidines. | |

| RS⁻ (Thiolates) | 4-(Alkylthio)-6-methylpyrimidine-5-carbaldehyde | Creation of thioether derivatives. |

Green Chemistry and Sustainable Synthesis Considerations for Pyrimidine Carbaldehydes

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrimidines and their derivatives. researchgate.net The goal is to develop methods that are more environmentally benign, efficient, and safer. Key strategies include the use of multicomponent reactions, solvent-free conditions, alternative energy sources like microwave and ultrasound irradiation, and the use of eco-friendly catalysts. researchgate.netnih.govresearchgate.net

One-pot multicomponent reactions are particularly attractive as they can generate complex molecules from simple starting materials in a single step, reducing waste and improving atom economy. capes.gov.br An example of a green approach is the synthesis of pyrimidine-5-carbonitrile derivatives—close structural relatives of the target carbaldehyde—via a one-pot reaction of an aldehyde, malononitrile (B47326), and urea or thiourea. ias.ac.in This reaction can be performed under solvent-free conditions using ammonium (B1175870) chloride as an inexpensive and readily available catalyst. ias.ac.in

Other green approaches in pyrimidine synthesis include:

Microwave-assisted synthesis , which often leads to dramatically reduced reaction times and increased product yields. researchgate.net

Ultrasonic irradiation , which can promote reactions at room temperature, avoiding the need for high-energy heating. researchgate.net

Use of reusable catalysts , such as heterogeneous catalysts or ionic liquids, which can be recovered and used in subsequent reactions, minimizing waste. researchgate.net

These sustainable methods offer significant advantages over traditional synthetic protocols, which frequently rely on hazardous solvents and toxic reagents. researchgate.net

| Reaction Type | Components | Catalyst | Conditions | Key Green Feature | Reference |

|---|---|---|---|---|---|

| One-pot synthesis of Pyrimidine-5-carbonitriles | Substituted aldehyde, Malononitrile, Urea/Thiourea | Ammonium Chloride (NH₄Cl) | Solvent-free, 110°C | Solvent-free conditions, inexpensive catalyst, one-pot procedure. | ias.ac.in |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Selenium dioxide |

| Phosphorus oxychloride |

| N,N-dimethylformamide (DMF) |

| 2-methylpyrimidine-4,6-diol |

| 4-Chloro-6-methylpyrimidine-5-carbaldehyde |

| Malononitrile |

| Urea |

| Thiourea |

| Ammonium Chloride |

Reactivity Profiles and Transformative Potential of 4,6 Dimethylpyrimidine 5 Carbaldehyde

Transformations Involving the Pyrimidine (B1678525) Ring System

Beyond the reactivity of the aldehyde, the pyrimidine ring itself can be a platform for further functionalization, particularly when modified with appropriate leaving groups or when its substituents are used to construct fused ring systems.

While the C-H bonds on the parent 4,6-dimethylpyrimidine (B31164) ring are not susceptible to nucleophilic attack, introducing good leaving groups, such as halogens, at the C2, C4, or C6 positions dramatically alters its reactivity. A modified precursor, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, becomes highly activated for nucleophilic aromatic substitution (SₙAr). jchr.org

The electron-withdrawing nature of the two ring nitrogens and the C5-formyl group decreases the electron density of the ring, stabilizing the negative charge in the Meisenheimer intermediate formed during the SₙAr mechanism. This allows for the displacement of the chloride ions by a variety of nucleophiles under relatively mild conditions. Studies have shown that such substrates react with both soft nucleophiles like amines and hard nucleophiles like alkoxides (from alcohols in the presence of a base). jchr.org This competition can lead to a mixture of products, including amination and solvolysis, providing a pathway to highly functionalized pyrimidine-5-carbaldehydes. jchr.org

The 4,6-dimethylpyrimidine-5-carbaldehyde (B6153114) scaffold is an excellent starting point for building fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. nih.govresearchgate.net A prominent method for this transformation is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org

This multicomponent reaction typically involves three components: an aldehyde or ketone, an α-cyanoester (or other active methylene (B1212753) compound), and elemental sulfur, usually in the presence of a basic catalyst like morpholine (B109124) or triethylamine. wikipedia.orgarkat-usa.org The reaction sequence is initiated by a Knoevenagel condensation between this compound and the active methylene compound. wikipedia.orgchemrxiv.org The resulting α,β-unsaturated nitrile intermediate then reacts with sulfur. The subsequent intramolecular cyclization and tautomerization lead to the formation of a highly substituted 2-aminothiophene ring fused to the pyrimidine core, yielding a thieno[2,3-d]pyrimidine (B153573) derivative. wikipedia.orgchemrxiv.org This annulation strategy provides a powerful and direct route to complex fused heterocycles from a simple pyrimidine aldehyde. arkat-usa.orgrsc.org

Table 3: Gewald Annulation to Form Fused Heterocycles This table illustrates the synthesis of thieno[2,3-d]pyrimidines starting from this compound.

Compound Index

Table 4: List of Chemical Compounds Mentioned

Rearrangement Processes (e.g., Dimroth Rearrangement in Related Systems)

While direct evidence for the Dimroth rearrangement in this compound itself is not extensively documented in readily available literature, the principles of this rearrangement in related pyrimidine systems provide a strong basis for understanding its potential transformative pathways. The Dimroth rearrangement is a well-established isomerization process in nitrogen-containing heterocycles, involving the transposition of endocyclic and exocyclic heteroatoms. nih.govnih.gov

Typically observed in 1-alkyl-2-iminopyrimidines, the rearrangement proceeds through a ring-opening and subsequent ring-closing sequence. nih.gov The generally accepted mechanism involves the addition of a nucleophile, often a hydroxide (B78521) ion in basic media or a water molecule, to the pyrimidine ring. This is followed by the cleavage of the heterocyclic ring to form an open-chain intermediate. Rotation around the newly formed single bonds allows for a conformational change, which then facilitates ring closure to yield an isomeric pyrimidine structure. nih.govnih.gov

Several factors are known to influence the facility of the Dimroth rearrangement in heterocyclic systems. These include:

pH of the reaction medium : The rearrangement can be catalyzed by both acids and bases. nih.govnih.gov

Degree of aza-substitution : A higher number of nitrogen atoms in the ring generally facilitates the initial nucleophilic attack, thus promoting the rearrangement. nih.gov

Presence of electron-withdrawing groups : Such groups can facilitate the ring-opening step. nih.gov

Thermodynamic stability : The rearrangement is often driven by the formation of a more thermodynamically stable isomeric product. researchgate.net

In the context of this compound, the electron-withdrawing nature of the 5-formyl group would be expected to influence the electron density of the pyrimidine ring, potentially impacting its susceptibility to nucleophilic attack and subsequent rearrangement under appropriate conditions.

Reactivity of the Methyl Groups at Positions 4 and 6

The methyl groups at the C4 and C6 positions of the pyrimidine ring are not mere passive substituents. Their reactivity is significantly enhanced by the electron-deficient character of the pyrimidine nucleus, rendering them susceptible to a range of chemical transformations.

Deprotonation and Carbanion Chemistry for Further Functionalization

The methyl groups in the 4- and 6-positions of the pyrimidine ring are considered 'active' due to the electron-withdrawing effect of the ring nitrogens. This activation facilitates the removal of a proton (deprotonation) from the methyl group by a strong base, leading to the formation of a carbanion. chemscene.comyoutube.com This process is analogous to the formation of enolates from ketones, where the resulting negative charge is stabilized by delocalization. chemscene.com

The stability of the carbanion is a crucial factor in its formation and subsequent reactivity. The negative charge on the carbon atom can be delocalized onto the nitrogen atoms of the pyrimidine ring through resonance, which significantly stabilizes the carbanionic intermediate. chemscene.com The formation of these carbanions opens up avenues for a variety of synthetic transformations, as they can act as potent nucleophiles, reacting with a range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. rsc.org This provides a powerful tool for the further functionalization of the pyrimidine scaffold.

The general process of carbanion formation via deprotonation can be summarized as follows:

| Step | Description |

| 1. Deprotonation | A strong base abstracts a proton from one of the methyl groups at position 4 or 6. |

| 2. Carbanion Formation | A negatively charged carbanion is formed at the methyl carbon. |

| 3. Resonance Stabilization | The negative charge is delocalized over the pyrimidine ring, enhancing the stability of the carbanion. |

| 4. Nucleophilic Attack | The carbanion acts as a nucleophile, attacking an electrophilic species. |

This reactivity allows for the introduction of a wide array of functional groups, expanding the chemical space accessible from 4,6-dimethylpyrimidine derivatives.

Selective Functionalization Strategies for Methyl Substituents

Achieving selective functionalization of one methyl group in the presence of the other in a symmetrical molecule like 4,6-dimethylpyrimidine presents a significant synthetic challenge. However, the presence of the aldehyde group at the C5 position in this compound introduces an element of asymmetry that can potentially be exploited for regioselective reactions.

One plausible strategy for selective functionalization involves the formation of a Schiff base by the condensation of the aldehyde group with a chiral amine. This would create a chiral environment around the molecule, potentially differentiating the two prochiral methyl groups. A prochiral center is an atom that can be converted into a chiral center in a single step. In this scenario, the two methyl groups become diastereotopic, meaning they are chemically non-equivalent and may react at different rates with a given reagent.

Another approach could involve leveraging the directing group effect of a substituent. The pyrimidine ring itself can act as a directing group in C-H activation reactions, guiding a metal catalyst to a specific position. nih.gov While this typically applies to C-H bonds directly on the ring, it is conceivable that a derivatized formyl group could coordinate to a catalyst and direct functionalization to the adjacent methyl group through intramolecular catalysis.

Furthermore, stepwise functionalization offers a potential, albeit challenging, route. This would involve the mono-functionalization of one methyl group under carefully controlled conditions, followed by separation of the desired product and subsequent reaction at the second methyl group if required. The success of such an approach would heavily depend on the ability to stop the reaction at the mono-substituted stage, which can be difficult to control.

While specific, documented examples of the selective functionalization of the methyl groups in this compound are not widespread in readily accessible literature, the principles of asymmetric synthesis and directed catalysis provide a conceptual framework for achieving this synthetic goal.

4,6 Dimethylpyrimidine 5 Carbaldehyde As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The reactivity of the aldehyde functional group in 4,6-dimethylpyrimidine-5-carbaldehyde (B6153114), coupled with the inherent chemical properties of the pyrimidine (B1678525) ring, makes it an ideal building block for synthesizing fused heterocyclic structures. These reactions often proceed through condensation mechanisms, leading to the formation of bicyclic and polycyclic systems with significant chemical and biological interest.

Pyrimido[x,y-d]pyrimidines, which feature two fused pyrimidine rings, are a class of compounds accessible from pyrimidine-5-carbaldehyde (B119791) derivatives. nih.gov The synthesis of these bicyclic 6+6 systems can be achieved through various routes. nih.goveurekaselect.com One common strategy involves the condensation of a pyrimidine-5-carbaldehyde with compounds containing an active methylene (B1212753) group and an amino functionality, such as aminouracils or barbituric acid derivatives, often in a one-pot multicomponent reaction. nih.gov For instance, a Biginelli-type reaction involving an aryl aldehyde, barbituric acid, and urea (B33335) or thiourea (B124793) can yield tetrahydropyrimido[4,5-d]pyrimidine-diones. nih.gov

The aldehyde group can react with amines to form Schiff bases, which can then undergo intramolecular cyclization to form the second pyrimidine ring. nih.gov Syntheses have been reported starting from various pyrimidine precursors, including 4-aminopyrimidines and 4,6-dichloropyrimidines, to construct fused systems like pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines. nih.gov These synthetic approaches highlight the utility of the carbaldehyde function as a key electrophilic center for ring closure reactions, enabling the creation of diverse pyrimido[x,y-d]pyrimidine scaffolds. researchgate.netjchr.org

The synthesis of thiazolo[x,y-d]pyrimidines, which contain a fused thiazole (B1198619) and pyrimidine ring, is another important application of pyrimidine-5-carbaldehydes. These compounds are of interest for their potential antimicrobial and receptor-modulating activities. nih.govnih.gov The construction of the thiazole ring typically involves the reaction of the aldehyde with a reagent containing both a thiol and an amino group. scilit.com

For example, a common route is the reaction of a pyrimidine aldehyde with a 2-aminothiol derivative. Alternatively, a multi-component reaction can be employed, combining the aldehyde, an amine, and a sulfur source. One reported method involves reacting a chloro-substituted pyrimidine with thiourea to introduce the necessary components for forming the fused thiazole ring system. scilit.com The resulting thiazolo[5,4-d]pyrimidine (B3050601) and thiazolo[4,5-d]pyrimidine (B1250722) scaffolds serve as core structures for further derivatization in drug discovery programs. nih.govnih.gov The versatility of these reactions allows for the generation of a wide array of substituted thiazolopyrimidines for biological screening. mdpi.com

Precursor in Medicinal Chemistry Lead Generation

The 4,6-dimethylpyrimidine (B31164) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.gov this compound serves as an ideal starting point for creating libraries of novel compounds for biological evaluation, facilitating lead generation and optimization through several key strategies.

The aldehyde group of this compound is a versatile handle for introducing molecular diversity. It can be readily transformed into a wide array of other functional groups, such as imines, amines, alcohols, and carboxylic acids, each serving as a new point for derivatization. This allows for the systematic synthesis of large libraries of pyrimidine-based compounds where substituents at the 2, 4, 5, and 6 positions can be varied to achieve greater affinity and selectivity for biological targets. nih.govmdpi.com

Researchers have synthesized series of novel S-substituted derivatives from 4,6-dimethylpyrimidine-2-thiol, a related starting material, to create bi- and tricyclic heterosystems for biological screening. researchgate.netresearchgate.net Similarly, the aldehyde function on the pyrimidine ring is a key precursor for building analogs of known drugs, such as the tyrosine kinase inhibitor Imatinib, by enabling the attachment of various pharmacophoric fragments. mdpi.com These synthetic efforts often lead to the identification of compounds with promising activities, such as anticancer or plant growth-stimulating properties. mdpi.comresearchgate.net

Scaffold hopping is a powerful strategy in modern drug design used to identify novel core structures (scaffolds) with improved properties while retaining the key pharmacophoric features of a known active compound. nih.gov The 4,6-dimethylpyrimidine core is an attractive scaffold for this purpose due to its favorable physicochemical properties and synthetic accessibility.

A prominent example involves the development of allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.gov Starting from a hit compound based on a thienopyrimidinone scaffold, researchers successfully "hopped" to a quinazolinone scaffold, resulting in a novel series of highly active inhibitors. nih.gov This bioisosteric replacement of the thiophene (B33073) ring was guided by the need to explore new chemical space and potentially avoid toxicophores. nih.gov This strategy has also been applied in the search for new antimycobacterial agents, where a scaffold hopping approach inspired by known pharmacophores led to the design and synthesis of potent 4-aminoquinazolines. nih.gov The use of the pyrimidine-5-carbaldehyde enables the facile construction of such related heterocyclic systems, making it a valuable tool for these advanced medicinal chemistry campaigns.

The derivatization of the this compound scaffold has led to the discovery of potent and selective modulators of various enzymes and receptors, which are critical targets in treating a range of diseases.

Enzyme Inhibitors: The pyrimidine scaffold is central to the development of numerous enzyme inhibitors.

Kinase Inhibitors: Fused pyrimidines, such as pyrido[3,2-d]pyrimidines, have been developed as potent inhibitors of phosphoinositide 3-kinase-δ (PI3Kδ) and dual PI3K/mTOR inhibitors, which are key targets in cancer therapy. tandfonline.comacs.org

Epigenetic Modulators: Pyrimidine-based hydroxamic acid derivatives have been synthesized as dual inhibitors of Jumonji domain-containing protein demethylase 3 (JMJD3) and histone deacetylases (HDACs), showing potential for synergistic cancer treatment. nih.gov

Metabolic Enzyme Inhibitors: Novel trifluoromethyl pyrimidine derivatives have been identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain, demonstrating significant antifungal activity. researchgate.net

Viral Enzyme Inhibitors: While not using the dimethyl variant, related dihydroxypyrimidine scaffolds have been successfully employed to create inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme for viral replication. nih.gov

Receptor Modulators: Beyond enzymes, pyrimidine derivatives are crucial in modulating cell surface receptors.

Adenosine (B11128) Receptor Ligands: Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and found to possess high affinity for both the A1 and A2A adenosine receptors. nih.gov One such derivative showed significant antidepressant-like activity in animal models, highlighting the therapeutic potential of this class of compounds. nih.gov

Selective Estrogen Receptor Modulators (SERMs): SERMs are compounds that interact with estrogen receptors, acting as either agonists or antagonists depending on the target tissue. nih.gov While not all SERMs are pyrimidine-based, the search for an "ideal" SERM with beneficial effects on bone and antiestrogenic effects on breast tissue drives the exploration of diverse heterocyclic scaffolds, including those accessible from pyrimidine precursors. nih.govnih.gov

Precursor for Polymeric Materials and Functional Organic Compounds

The unique combination of a reactive aldehyde group and a stable, electron-deficient pyrimidine ring makes this compound a promising candidate for the development of advanced materials. The aldehyde allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various condensation reactions, while the pyrimidine scaffold can be tailored to impart desired electronic and photophysical properties.

The aldehyde functional group is a key handle for engaging this compound in condensation polymerization reactions. In such processes, the aldehyde reacts with a co-monomer containing active methylene groups or other suitable functionalities to form a growing polymer chain, with the concurrent elimination of a small molecule like water.

One of the most relevant types of condensation reactions for this purpose is the Knoevenagel condensation. nih.gov This reaction typically involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.net The resulting product is an arylidene derivative with a newly formed carbon-carbon double bond. researchgate.net

If a bifunctional monomer is reacted with this compound, this process can be extended to form a polymer. For instance, reaction with a monomer containing two active methylene groups would lead to a polyester (B1180765) or polycyanine, depending on the nature of the co-monomer. The general principle of this polymerization is outlined in the table below.

Table 1: Proposed Knoevenagel Condensation Polymerization

| Reactant A | Reactant B (Example) | Catalyst (Example) | Resulting Linkage | Polymer Type |

|---|---|---|---|---|

| This compound | Malononitrile | Piperidine, Diethylamine | Pyrimidin-5-ylmethylene | Poly(alkenylene-pyrimidine) |

This table illustrates a proposed reaction based on the known reactivity of aldehydes in Knoevenagel condensations. nih.govresearchgate.net

While direct reports on the condensation polymerization of this compound are not prevalent, the extensive use of aromatic aldehydes in creating functional polymers through reactions like Knoevenagel condensation strongly supports its potential in this area. nih.gov The resulting polymers would feature the pyrimidine ring as a recurring unit, which could bestow properties such as thermal stability and specific electronic characteristics to the material.

The pyrimidine framework is a common feature in a variety of functional materials, including those with chiroptical and emissive properties. The synthesis of such materials from a this compound precursor is a promising area of research.

Optically Active Materials:

The generation of optically active, or chiral, materials from an achiral starting material like this compound requires the introduction of a chiral element during synthesis. This can be achieved through several established methods:

Asymmetric Synthesis: The aldehyde group can be a target for asymmetric addition reactions. For example, reacting the aldehyde with a nucleophile in the presence of a chiral catalyst can lead to the formation of a chiral secondary alcohol with high enantiomeric excess. This resulting chiral pyrimidyl alkanol can then be used as a monomer or building block for larger, optically active structures. The synthesis of chiral pyrimidine-substituted cyclopropanes has been reported through asymmetric cyclopropanation, demonstrating that chirality can be effectively introduced into pyrimidine-containing molecules. rsc.org

Use of Chiral Auxiliaries: The aldehyde can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions on the pyrimidine ring or other parts of the molecule can be directed by the chiral auxiliary, which is later removed to yield an optically active product.

Condensation with Chiral Monomers: In the context of polymerization, this compound can be condensed with a co-monomer that is already chiral. This would result in a polymer with chiral centers regularly incorporated into its backbone or side chains.

Fluorescent Materials:

The pyrimidine ring is an electron-deficient system, which makes it an excellent component for "push-pull" fluorophores. nih.gov In these systems, the electron-deficient pyrimidine (the "pull" component) is connected through a conjugated π-system to an electron-donating group (the "push" component). This architecture often leads to molecules with strong intramolecular charge transfer (ICT) character, which are frequently highly fluorescent. nih.gov

The aldehyde group of this compound is an ideal starting point for synthesizing such fluorescent materials. Through Knoevenagel condensation with various active methylene compounds bearing electron-donating groups, a wide array of fluorescent dyes can be created. nih.govresearchgate.net The photophysical properties of these dyes can be fine-tuned by varying the electron-donating strength of the push component or by further modifying the pyrimidine ring. nih.gov

Research has shown that pyrimidine-based donor-π-acceptor structures can exhibit significant solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. nih.gov Furthermore, pyrimidine derivatives have been successfully incorporated into fluorescent polymers and solid-state emitters. nih.gov The synthesis of pyrimidine-based diboron (B99234) complexes has also yielded novel fluorescent dyes. nih.gov

Table 2: Research on Functional Pyrimidine Derivatives

| Functional Property | Synthetic Strategy | Key Intermediate(s) | Resulting Compound Type | Reference(s) |

|---|---|---|---|---|

| Optical Activity | Asymmetric cyclopropanation | N1-vinylpyrimidines, Phenyliodonium ylides | Chiral pyrimidine-substituted cyclopropanes | rsc.org |

| Optical Activity | Aldol-type condensation with chiral aldehydes | Pyrimidine-4-carbaldehydes, Chiral aldehydes | Diastereoselective pyrimidine derivatives | researchgate.net |

| Fluorescence | Suzuki cross-coupling | Pyrimidine derivatives, Triphenylamine (B166846)/9-ethylcarbazole | Pyrimidine derivatives with triphenylamine substituents | researchgate.net |

| Fluorescence | Multicomponent reaction | Aromatic aldehydes, 3-morpholinoacrylonitrile | 4-(Aryl)benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles | nih.gov |

Computational and Theoretical Investigations of 4,6 Dimethylpyrimidine 5 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modeling the properties of pyrimidine (B1678525) derivatives. nih.gov These methods provide a detailed description of the molecule's quantum mechanical nature. For a molecule like 4,6-Dimethylpyrimidine-5-carbaldehyde (B6153114), DFT calculations, often using basis sets such as 6-311++G(**), are employed to optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. nih.gov

Frontier Molecular Orbital Theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive.

For this compound, DFT calculations can determine the energies of these orbitals. The calculated HOMO and LUMO energies indicate the regions of the molecule that are likely to be involved in electron donation and acceptance, respectively. This information reveals that charge transfer predominantly occurs within the molecule. nih.gov The distribution of HOMO and LUMO orbitals is typically visualized to identify the specific atoms contributing to these frontier orbitals.

Interactive Table: Illustrative Frontier Orbital Energies

This table presents hypothetical, yet typical, frontier orbital energy values for a pyrimidine derivative like this compound, as would be determined by DFT calculations.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | ELUMO - EHOMO; relates to the molecule's reactivity and stability. wikipedia.org |

Pyrimidine derivatives can exhibit tautomerism, an equilibrium between two or more structural isomers that readily interconvert. nih.gov For this compound, the primary focus of conformational analysis is the orientation of the aldehyde (-CHO) group relative to the pyrimidine ring. Due to rotation around the C-C single bond connecting the aldehyde to the ring, different conformers can exist.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformer and the energy barriers between different conformations. While less common for a simple carbaldehyde, the potential for keto-enol tautomerism, where a proton migrates from a methyl group to the aldehyde's oxygen atom to form a vinyl alcohol (enol) structure, could also be investigated, although the aldehyde form is generally much more stable. Studies on related hydroxypyrimidines have shown a strong preference for the keto tautomer in the solid state, which can be investigated computationally and verified with IR spectroscopy. nih.gov

Understanding how this compound participates in chemical reactions is crucial for its application in synthesis. The methyl groups at positions 4 and 6 of the pyrimidine ring are considered 'active' due to the electron-withdrawing nature of the heterocyclic ring. stackexchange.com This activity makes them susceptible to condensation reactions.

Transition state calculations using DFT can elucidate the mechanisms of such reactions, for instance, an aldol-type condensation with a benzaldehyde (B42025) derivative. stackexchange.com By mapping the reaction pathway from reactants to products, these calculations can identify the transition state structure and its associated energy barrier (activation energy). This information is invaluable for predicting reaction feasibility, understanding catalyst effects, and explaining observed product distributions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov This approach is a cornerstone of modern drug design and materials science.

By calculating a variety of molecular descriptors for this compound (e.g., electronic, steric, and hydrophobic parameters), QSAR models can predict its reactivity in different chemical environments. For instance, the electrophilicity index, derived from HOMO and LUMO energies, can quantify the aldehyde's susceptibility to nucleophilic attack. materialsciencejournal.org These predictions help chemists to design efficient synthetic routes and to anticipate the outcomes of reactions, saving time and resources in the laboratory.

In medicinal chemistry, QSAR is used to design molecules with improved biological activity. For this compound and its potential derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov

These models are built using a series of related compounds with known biological activity (e.g., as enzyme inhibitors). The models generate 3D contour maps that highlight the regions where modifications to the molecular structure (e.g., adding steric bulk, positive or negative charges) would likely enhance the desired activity. nih.gov This allows for the rational design of novel, more potent pyrimidine-based therapeutic agents by profiling how the ligand would interact with a protein's active site. mdpi.com

Advanced Analytical Methodologies in the Study of 4,6 Dimethylpyrimidine 5 Carbaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are paramount in determining the molecular architecture of 4,6-dimethylpyrimidine-5-carbaldehyde (B6153114) and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray diffraction provide detailed insights into the atomic and molecular structure, connectivity, and three-dimensional arrangement of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of pyrimidine (B1678525) derivatives in solution. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the chemical environment of individual atoms, which is crucial for confirming proposed structures and understanding reaction mechanisms.

In the study of pyrimidine derivatives, ¹H NMR spectroscopy provides characteristic chemical shifts for the protons attached to the pyrimidine ring and its substituents. For instance, in related dihydropyrimidinone derivatives, the NH protons typically appear as broad singlets, while the chemical shifts of methyl groups and other substituents offer valuable structural clues. rsc.org For the parent compound, 4,6-dimethylpyrimidine (B31164), distinct signals for the methyl protons and the pyrimidine ring protons are observed. nih.govchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon in the aldehyde group and the carbons within the pyrimidine ring are particularly diagnostic. rsc.org For example, in 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, a related compound, the aldehyde carbonyl carbon resonates at a distinct downfield position.

The analysis of NMR data is crucial in mechanistic studies, allowing researchers to track the transformation of reactants into products and identify any intermediate species.

Table 1: Representative ¹H NMR Spectral Data for Related Pyrimidine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | DMSO-d6 | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | DMSO-d6 | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) |

Table 2: Representative ¹³C NMR Spectral Data for Related Pyrimidine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | DMSO-d6 | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | DMSO-d6 | 165.4, 152.4, 152.1, 149.7, 147.1, 128.3, 124.3, 100.2, 59.7, 54.1, 18.2, 14.5 |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its derivatives, thereby confirming their identity. The technique provides a mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the target compound. For instance, the mass spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a molecular ion peak (M+) at m/z 260, confirming its molecular weight. rsc.org In the synthesis of various aldehydes, low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) is commonly used to confirm the presence of the desired product by identifying the [M+H]⁺ ion. rsc.org This is essential for both reaction monitoring, where the disappearance of reactant signals and the appearance of product signals can be tracked, and for the final confirmation of the synthesized molecule's identity.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating and purifying this compound and its derivatives, as well as for monitoring the progress of a reaction. High-performance liquid chromatography (HPLC) is a particularly valuable tool in this context.

In the analysis of pyrimidine derivatives, reversed-phase HPLC is a commonly employed method. This technique can be used to assess the purity of a synthesized compound by separating it from any unreacted starting materials or byproducts. The retention time of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property that aids in its identification. Furthermore, HPLC can be used to monitor the progress of a reaction by analyzing samples taken at different time points, allowing for the optimization of reaction conditions. The purity of target compounds in synthetic studies is often determined using a combination of HPLC and mass spectrometry analysis. sigmaaldrich.comresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Frontiers

Research on 4,6-dimethylpyrimidine-5-carbaldehyde (B6153114) and structurally related compounds has established it as a versatile synthetic intermediate. The primary focus has been on leveraging its reactive aldehyde group and the inherent electronic properties of the pyrimidine (B1678525) core. Current frontiers are primarily concentrated in two areas:

Synthetic Scaffolding: The compound is a valuable precursor in multi-step syntheses. The aldehyde functional group serves as a key handle for transformations such as condensation reactions to form chalcone-like structures, Knoevenagel condensations, and reductive aminations. nih.govyoutube.com Furthermore, related halogenated pyrimidine-5-carbaldehydes are pivotal in constructing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.net

Biological Screening of Derivatives: While direct applications of the title compound are limited, its derivatives are frequently synthesized and evaluated for biological activity. Research has shown that compounds derived from the 4,6-dimethylpyrimidine (B31164) core exhibit potential as plant growth stimulating agents. bohrium.comresearchgate.net This aligns with the broader trend of pyrimidine scaffolds being integral to the development of new therapeutic agents, including kinase inhibitors and receptor antagonists. nih.govacs.org

The current body of research firmly positions this compound as a foundational element for generating molecular diversity, with most studies focused on synthesizing derivatives rather than exploring the intrinsic properties of the molecule itself.

Unexplored Reactivity and Synthetic Avenues for this compound

Despite its utility, the full synthetic potential of this compound remains largely untapped. Future research could profitably explore several modern synthetic methodologies.

Photoredox and Metallaphotoredox Catalysis: The application of visible-light-mediated catalysis, which enables previously challenging transformations under mild conditions, is a significant unexplored avenue. youtube.comacs.org Such methods could facilitate novel reactions, for instance, the radical functionalization of the methyl groups or direct C-H activation of the pyrimidine ring, bypassing the need for pre-functionalized halogenated precursors. researchgate.netresearchgate.net

Asymmetric Catalysis: The aldehyde group is an ideal anchor for asymmetric synthesis. The development of catalytic enantioselective additions (e.g., aldol (B89426), nitroaldol, or allylation reactions) to the formyl group would provide access to chiral, non-racemic pyrimidine derivatives. These stereochemically defined molecules are highly valuable for probing biological systems, where enantiomers often exhibit dramatically different activities.

Multicomponent Reactions (MCRs): While some pyrimidines are built using MCRs, designing new MCRs that incorporate this compound as a key component could rapidly generate libraries of complex and diverse molecules in a single, efficient step. nih.gov This strategy is highly advantageous for drug discovery and materials science screening programs.

A summary of potential exploratory reactions is presented in Table 1.

| Reaction Type | Potential Transformation on Substrate | Rationale for Exploration |

| Photoredox Catalysis | Radical addition to the aldehyde; C-H functionalization of methyl groups | Access to novel bond formations under mild, light-driven conditions. nih.govnih.gov |

| Asymmetric Aldol Reaction | Enantioselective formation of β-hydroxy carbonyl derivatives | Creation of chiral centers for medicinal chemistry applications. |

| Ugi or Passerini MCRs | One-pot synthesis of complex, peptide-like scaffolds | Rapid generation of molecular diversity for high-throughput screening. |

| Organocatalytic Activation | Iminium/enamine-based functionalization of the aldehyde | Metal-free approach to diverse derivative synthesis. |

Potential for Novel Applications in Interdisciplinary Research

The unique combination of a heteroaromatic ring and a reactive aldehyde group in this compound opens doors to applications beyond traditional organic synthesis and medicinal chemistry.

Materials Science: The pyrimidine core is an electron-withdrawing heterocycle, and its conjugation with other systems via the aldehyde group could lead to novel organic materials. bohrium.com Derivatives could be synthesized to act as fluorophores, where the emission properties are modulated by the molecular environment. rsc.org Such compounds could find use as organic light-emitting diode (OLED) materials or as components in functional polymers.

Chemical Sensor Development: The aldehyde group can react selectively with specific analytes, causing a change in the electronic structure of the molecule. This principle can be harnessed to design colorimetric or fluorescent chemosensors. researchgate.net For example, derivatives could be engineered to detect metal ions, anions, or biologically important nucleophiles, with the binding event triggering a measurable optical response.

Coordination Chemistry and Homogeneous Catalysis: The two nitrogen atoms of the pyrimidine ring, combined with the aldehyde's oxygen atom, form a potential tridentate ligand scaffold (N,N,O-donor). This moiety could coordinate with various transition metals to create novel complexes. These organometallic compounds could be investigated for their catalytic activity, magnetic properties, or potential as metallodrugs.

Challenges and Opportunities in the Synthesis and Application of Pyrimidine Carbaldehydes

The broader field of pyrimidine carbaldehydes, including the title compound, presents a landscape of both persistent challenges and significant opportunities.

Challenges:

Scalability and Green Synthesis: Many established laboratory-scale syntheses for functionalized pyrimidines rely on harsh reagents, multi-step procedures, or expensive catalysts. rsc.org A key challenge is the development of scalable, cost-effective, and environmentally benign synthetic routes that adhere to the principles of green chemistry. nih.gov

Regioselectivity: As molecules become more complex, achieving selective functionalization at one specific site without affecting others (e.g., reacting at the aldehyde without touching the methyl groups or the ring) becomes increasingly difficult and requires sophisticated protecting group strategies or highly selective catalytic systems. researchgate.net

Solubility: Highly substituted aromatic and heterocyclic compounds often suffer from poor solubility in common solvents, which can hamper their reactivity, purification, and biological testing. rsc.org

Opportunities:

Modular Scaffolds for Drug Discovery: The pyrimidine core is a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov The opportunity lies in using this compound as a modular starting point to systematically explore the chemical space around this core, leading to the identification of new lead compounds for a wide range of diseases. tandfonline.com

Advanced Functional Materials: The inherent electronic properties of the pyrimidine ring are ripe for exploitation in materials science. By systematically extending the conjugated system through the aldehyde group, there is a vast opportunity to create a new generation of organic semiconductors, nonlinear optical materials, and stimuli-responsive systems.

Development of Novel Catalysts: The use of pyrimidine-based ligands in catalysis is an emerging area. There is a clear opportunity to design and synthesize ligands derived from pyrimidine carbaldehydes for use in asymmetric catalysis and other challenging transformations.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4,6-Dimethylpyrimidine-5-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves formylation of 4,6-dimethylpyrimidine precursors using Vilsmeier-Haack conditions (POCl₃/DMF) under controlled temperatures (0–5°C for reagent addition, reflux for formylation). Optimization focuses on stoichiometry to avoid over-halogenation. Catalytic methods, such as Lewis acid-assisted regioselective formylation, are explored in analogous pyrimidine systems .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert gas (argon) at -20°C in amber vials. Use anhydrous solvents (DMF, DMSO) for solutions. Monitor purity via TLC or NMR after prolonged storage to detect oxidation or hydration .

Q. What solvent systems are recommended for recrystallizing this compound?

Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane gradients are effective. Slow cooling (1–2°C/min) minimizes inclusion of solvent impurities .

Q. How can computational tools predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier orbitals to identify reactive sites. Software like Gaussian validates results against experimental NMR shifts .

Advanced Research Questions

Q. How can SHELX refinements resolve ambiguities in the crystal structure of derivatives?

SHELX software refines X-ray data by modeling disorder in aldehyde groups and methyl orientations. Restraints for thermal parameters and hydrogen bonding analysis (e.g., graph set notation) validate molecular packing. Compare with Cambridge Structural Database entries for analogous pyrimidines .

Q. What strategies address discrepancies in reported reactivity toward nucleophiles?

Divergent results arise from solvent polarity, pH, or competing pathways. Use kinetic profiling (stopped-flow UV-Vis) and in-situ FTIR to map mechanisms. For amine condensations, stabilize Schiff bases via anhydrous conditions or isolate intermediates .

Q. How does graph set analysis elucidate supramolecular architecture in crystals?

Etter’s graph set notation categorizes hydrogen bonds (e.g., C(4) chains or R₂²(8) rings). For this compound, N–H···O and C–H···O interactions likely form layered networks, influencing solubility and cocrystal design .

Q. How do steric effects from methyl groups influence cross-coupling regioselectivity?

Methyl groups hinder bulky catalysts (e.g., Pd(PPh₃)₄) at C5, directing couplings to C2. Molecular modeling (e.g., MOE) predicts steric maps, validated by Suzuki-Miyaura reactions with para-substituted aryl boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.